molecular formula C21H14N2O6 B6549526 N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide CAS No. 1040668-03-8

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B6549526
CAS No.: 1040668-03-8
M. Wt: 390.3 g/mol
InChI Key: LDVMOSMHECVXLV-UHFFFAOYSA-N
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Description

The compound appears to contain several structural motifs common in organic chemistry, including a benzodioxole, an oxazole, and a chromene . These structures are often found in various organic compounds, including some pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely includes a benzodioxole ring attached to an oxazole ring, which is further connected to a chromene structure . The exact structure would depend on the specific locations of these rings and the nature of the linkages between them.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Compounds with similar structures have been found to exhibit a range of biological activities, including acting as inhibitors for certain enzymes .

Safety and Hazards

The safety and hazards associated with this compound are not known without specific study data. It’s important to handle all new compounds with care and use appropriate safety measures until their properties are well understood .

Future Directions

Future research on this compound could involve elucidating its exact structure, synthesizing it in the lab, and studying its physical, chemical, and biological properties. If it shows promising biological activity, it could be further optimized and potentially developed into a therapeutic agent .

Properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O6/c24-15-9-20(28-16-4-2-1-3-14(15)16)21(25)22-10-13-8-18(29-23-13)12-5-6-17-19(7-12)27-11-26-17/h1-9H,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVMOSMHECVXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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